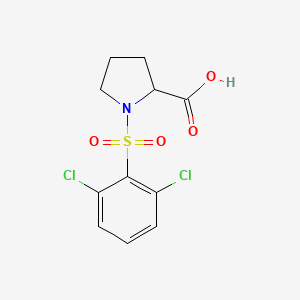

((2,6-Dichlorophenyl)sulfonyl)proline

Description

Significance of Chiral Amino Acid Derivatives as Scaffolds in Organic Synthesis and Chemical Biology

Chiral amino acid derivatives, such as those derived from proline, are fundamental building blocks in modern chemical research. Their inherent chirality makes them invaluable for enantioselective synthesis, where the goal is to produce a specific stereoisomer of a target molecule. Proline itself is a natural amino acid that acts as a bifunctional organocatalyst; its secondary amine can form enamines or iminium ions, while its carboxylic acid group can act as a Brønsted acid, facilitating a wide range of asymmetric transformations. wikipedia.orgnih.gov These reactions include aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.gov

The rigid, cyclic structure of proline restricts its conformational freedom, which is a desirable trait when designing structured molecules like peptides or catalysts. researchgate.net This conformational constraint is crucial in the synthesis of peptidomimetics and in controlling the three-dimensional arrangement of atoms in complex architectures. The use of chiral amino acids from the "chiral pool" provides a readily available source of enantiomerically pure starting materials, which can be transformed into advanced derivatives for applications in pharmaceuticals and fine chemicals.

The Role of Sulfonyl Moieties in Modulating Molecular Properties and Reactivity Profiles

The sulfonyl group (R-SO₂-R') is a powerful functional group used extensively in medicinal chemistry and materials science to modulate the properties of organic molecules. nih.govoregonstate.edu Its inclusion in a molecular scaffold can lead to significant changes in stability, solubility, and biological activity. Sulfonyl groups are structurally stable and can enhance the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic degradation. oregonstate.edu

As a polar group, the sulfonyl moiety can increase the polarity of a molecule and offers two hydrogen-bond acceptor sites, which can enhance the binding affinity of a drug to its target protein. oregonstate.edu This ability to form strong hydrogen bonds is a key reason for the prevalence of sulfonamides in drug design. nih.govnih.gov Furthermore, the sulfonyl group is considered a bioisostere of the acyl group, allowing chemists to substitute it into molecules to fine-tune their electronic and steric properties while potentially maintaining or improving biological function. oregonstate.edu

Table 1: Physicochemical and Pharmacokinetic Properties Modulated by Sulfonyl Moieties

| Property | Effect of Sulfonyl Group Introduction | Scientific Rationale |

| Metabolic Stability | Increased | Blocks metabolically vulnerable sites, prolonging the molecule's duration of action. oregonstate.edu |

| Binding Affinity | Enhanced | Acts as a hydrogen bond acceptor, strengthening interactions with biological targets like enzymes. nih.govoregonstate.edu |

| Polarity | Increased | The polar nature of the SO₂ group can improve pharmacokinetic properties. oregonstate.edu |

| Conformation | Constrained | Can constrain the conformation of side chains, forcing them into specific orientations that fit active sites. nih.govnih.gov |

| Bioisosterism | Serves as a bioisostere | Can replace other functional groups (e.g., acyl groups) to modify properties while retaining activity. oregonstate.edu |

Contextualization of ((2,6-Dichlorophenyl)sulfonyl)proline within Advanced Organic and Bioorganic Architectures

While extensive research exists on proline sulfonamides as a class, specific literature focusing solely on this compound is not prominent in broad academic databases. However, its structure can be deconstructed to understand its potential role and properties within advanced chemical architectures. The molecule consists of three key components: the L-proline scaffold, the arylsulfonyl linker, and the 2,6-dichlorophenyl group.

L-Proline Scaffold : Provides the chiral, conformationally restricted backbone essential for stereoselective applications, such as in organocatalysis. wikipedia.org

Arylsulfonyl Linker : Connects the phenyl ring to the proline nitrogen. This N-sulfonylation is known to influence the catalytic activity and selectivity of proline-based catalysts. nih.gov Proline aryl sulfonamides have demonstrated high efficiency in constructing all-carbon quaternary stereocenters. nih.gov

2,6-Dichlorophenyl Group : The two chlorine atoms in the ortho positions provide significant steric bulk around the sulfonyl group. This steric hindrance can be expected to influence the molecule's conformational preferences and its interactions with other molecules, a critical factor in designing selective catalysts or inhibitors. Dichlorophenyl moieties are common in potent kinase inhibitors and other biologically active compounds.

Derivatives of N-arylsulfonyl-proline have been synthesized and investigated as inhibitors of serine proteases like thrombin, indicating a potential trajectory for this class of compounds in medicinal chemistry. nih.govnih.gov

Table 2: Structural Components and Inferred Properties of this compound

| Component | Function / Property |

| Chemical Formula | C₁₁H₁₁Cl₂NO₄S |

| L-Proline Core | Provides a chiral, conformationally rigid scaffold. |

| Sulfonyl Group | Acts as a stable linker and hydrogen bond acceptor; modulates electronic properties. |

| 2,6-Dichlorophenyl Moiety | Introduces steric bulk and hydrophobicity; common in bioactive molecules. |

| Potential Applications | Organocatalysis, enzyme inhibition, chiral building block. |

Overview of Key Research Trajectories and Academic Significance

The academic significance of sulfonylated proline derivatives is primarily centered on their application in asymmetric organocatalysis. nih.govoregonstate.edu Research has focused on modifying the N-sulfonyl group to fine-tune the catalyst's activity and selectivity for various carbon-carbon bond-forming reactions, including aldol and Mannich reactions. nih.gov The development of catalysts that are effective at low loadings and under practical, scalable conditions is a major goal in this field. nih.gov

Another significant research trajectory is the incorporation of these derivatives into peptidomimetics and as inhibitors for enzymes, particularly proteases. nih.gov The conformational constraints imposed by the proline ring, combined with the strong binding interactions offered by the sulfonyl group, make these compounds attractive scaffolds for drug discovery. nih.gov The synthesis of novel N-arylsulfonylproline derivatives continues to be an active area of research, aimed at creating libraries of compounds for biological screening. nih.govresearchgate.net

The specific compound, this compound, likely represents a specialized building block designed to leverage the combined steric and electronic properties of its components. Its academic significance lies in its potential use as a tool to probe steric effects in catalysis or as a core structure in the rational design of highly selective enzyme inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C11H11Cl2NO4S |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11Cl2NO4S/c12-7-3-1-4-8(13)10(7)19(17,18)14-6-2-5-9(14)11(15)16/h1,3-4,9H,2,5-6H2,(H,15,16) |

InChI Key |

PHPLNUKANPATDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 2,6 Dichlorophenyl Sulfonyl Proline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of ((2,6-Dichlorophenyl)sulfonyl)proline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the proline ring and the dichlorophenyl group. The aromatic region would likely display a triplet and a doublet pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the strong electron-withdrawing effect of the sulfonyl group. researchgate.netlibretexts.org The protons of the proline ring would appear as a series of complex multiplets in the aliphatic region. The α-proton (adjacent to both the nitrogen and the carboxyl group) would be significantly deshielded. Due to the restricted rotation around the N-S bond and the puckered nature of the proline ring, the diastereotopic methylene (B1212753) protons (β, γ, and δ) are expected to show complex splitting patterns and distinct chemical shifts. nih.gov The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), the position of which is dependent on solvent and concentration. libretexts.orgoregonstate.edu

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected at the far downfield end of the spectrum (around 170-180 ppm). hmdb.caresearchgate.net The carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm), with their shifts influenced by the chlorine and sulfonyl substituents. The ipso-carbons (directly attached to chlorine and sulfur) would have characteristic shifts. The five carbons of the proline ring would give rise to signals in the aliphatic region, with the α-carbon appearing around 60 ppm and the carboxyl-bearing carbon also being significantly deshielded. nih.govresearchgate.net

Stereochemical Assignment: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for confirming the stereochemistry. For instance, NOE correlations between specific protons of the dichlorophenyl ring and the proline ring could establish the preferred conformation around the N-S bond. The relative stereochemistry of the proline ring itself (assuming the L-proline precursor) is retained during synthesis and can be confirmed by the characteristic coupling constants and NOE patterns.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | Position is solvent and concentration dependent. libretexts.orgoregonstate.edu |

| Aromatic (H-4) | 7.5 - 7.8 | triplet | Typical for the proton para to the sulfonyl group. |

| Aromatic (H-3, H-5) | 7.3 - 7.6 | doublet | Protons ortho to the sulfonyl group. researchgate.net |

| Proline α-CH | 4.0 - 4.5 | multiplet | Deshielded by adjacent nitrogen and carbonyl group. |

| Proline δ-CH₂ | 3.2 - 3.8 | multiplet | Adjacent to the electron-withdrawing sulfonyl group. |

| Proline β-CH₂ & γ-CH₂ | 1.8 - 2.5 | multiplet | Complex multiplets due to ring puckering and diastereotopicity. nih.gov |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 170 - 180 | Characteristic for carboxylic acids. libretexts.org |

| Aromatic (C-S) | 138 - 142 | Ipso-carbon attached to the sulfonyl group. |

| Aromatic (C-Cl) | 133 - 137 | Ipso-carbons attached to chlorine atoms. |

| Aromatic (C-H) | 128 - 132 | Aromatic carbons bearing hydrogen atoms. |

| Proline α-C | 58 - 65 | Carbon adjacent to nitrogen and carbonyl. hmdb.ca |

| Proline δ-C | 45 - 52 | Carbon adjacent to nitrogen. researchgate.net |

| Proline β-C & γ-C | 22 - 35 | Other aliphatic carbons of the proline ring. researchgate.net |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the accurate mass of the molecular ion. For this compound (C₁₁H₁₁Cl₂NO₄S), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to unequivocally confirm the molecular formula. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, showing a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns. youtube.com Upon collisional activation, the protonated molecule would likely undergo characteristic cleavages. Common fragmentation pathways for N-sulfonylated amino acids include:

Loss of the carboxylic acid group (as H₂O and CO, a loss of 46 Da). nih.gov

Cleavage of the N-S bond, leading to fragments corresponding to the proline cation and the dichlorophenylsulfonyl radical, or vice versa.

Fragmentation of the proline ring itself, often initiated by the loss of the carboxyl group. nih.gov

Loss of the entire (2,6-dichlorophenyl)sulfonyl group.

These fragmentation patterns serve as a structural fingerprint, corroborating the connectivity established by NMR. nih.govwiley-vch.de

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles.

Key structural features that would be elucidated include:

The conformation of the proline ring (envelope or twist puckering).

The geometry around the sulfonyl group and the orientation of the dichlorophenyl ring relative to the proline moiety. universityofgalway.ienih.gov

The planarity of the sulfonamide nitrogen.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often forms dimers in the solid state. researchgate.netresearchgate.net

This solid-state information is invaluable for understanding packing forces and potential polymorphic forms of the compound. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a rapid method for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H bond, typically in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected between 1700-1760 cm⁻¹. libretexts.orglibretexts.org

S=O Stretches: Two strong characteristic bands for the sulfonyl group (SO₂): an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. researchgate.netacdlabs.comacs.org

C-H Stretches: Absorptions for aromatic C-H bonds would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the proline ring would be just below 3000 cm⁻¹. vscht.cz

C-N Stretch: This vibration, coupled with others, would contribute to the fingerprint region.

C-Cl Stretches: These typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, aromatic ring vibrations and the symmetric S=O stretch often give strong Raman signals. nih.govnih.gov

Interactive Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1760 | Strong |

| Sulfonyl (SO₂) | Asymmetric S=O stretch | 1330 - 1370 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O stretch | 1140 - 1180 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Proline Ring | C-H stretch | 2850 - 2990 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotation) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, derived from the chiral amino acid proline, chiroptical methods are essential for confirming its enantiomeric purity and studying its solution conformation.

Optical Rotation: Measurement of the specific rotation using a polarimeter is a fundamental technique to confirm the optical activity of the synthesized compound. A non-zero value indicates the presence of a single enantiomer in excess. The magnitude and sign (+ or -) of the rotation are characteristic physical properties of the compound under specific conditions (concentration, solvent, wavelength, and temperature).

Theoretical and Computational Chemistry Investigations of 2,6 Dichlorophenyl Sulfonyl Proline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

For a molecule like ((2,6-Dichlorophenyl)sulfonyl)proline, DFT calculations would be the primary tool for investigating its electronic properties. Researchers typically use functionals like B3LYP with basis sets such as 6-31G(d,p) or higher to optimize the molecule's geometry and compute key electronic descriptors. researchgate.netresearchgate.net

These calculations would elucidate the molecule's reactivity and stability. For instance, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution. These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Such analyses are fundamental in predicting how the molecule would interact with other reagents.

Table 1: Representative DFT-Calculated Electronic Properties for a Proline Derivative (Hypothetical Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Site Interactions

MD simulations would also be instrumental in studying how this compound interacts with other molecules, such as substrates in a catalytic reaction or the active site of a protein. By simulating the system in a solvent box (e.g., water), researchers can observe the formation and duration of non-covalent interactions like hydrogen bonds, which often govern binding and recognition events. These simulations provide atomistic-level insights that are unobtainable through static calculations alone.

Computational Elucidation of Reaction Mechanisms in Catalytic Cycles

Proline sulfonamides are a well-established class of organocatalysts used in various asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net Computational studies, primarily using DFT, are essential for elucidating the mechanisms of these catalytic cycles.

For a catalyst like this compound, researchers would model the entire reaction pathway. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. The calculated energy barriers for each step allow for the determination of the rate-determining step of the reaction. researchgate.net These models can explain the origin of stereoselectivity (why one enantiomer or diastereomer is formed preferentially) by comparing the energies of the transition states leading to the different stereoisomers. The model often involves an enamine intermediate formed between the proline catalyst and a carbonyl substrate. rsc.orglongdom.org

In Silico Structure–Reactivity Relationship (SAR) Modeling

While specific in silico Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for this compound are not documented, this approach is common for classes of sulfonamide derivatives. ekb.egnih.gov In a typical study, a series of related compounds with varying substituents would be synthesized and their activity (e.g., catalytic efficiency, biological inhibition) measured.

Computational descriptors (e.g., electronic, steric, and hydrophobic parameters) are then calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov Such a model for the N-(aryl)sulfonylproline class would help rationalize why the 2,6-dichloro substitution pattern leads to a particular level of reactivity and could be used to predict the activity of new, unsynthesized derivatives.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT methods can accurately compute NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). nih.gov

To predict NMR spectra, the geometry of the molecule is first optimized, and then NMR shielding tensors are calculated. These values are typically referenced against a standard (like tetramethylsilane) to yield chemical shifts. Comparing these predicted shifts with experimental data can help assign peaks and confirm the correct structure, especially for complex molecules with ambiguous signals. nih.gov Similarly, the calculation of vibrational frequencies can help in assigning the bands observed in an experimental IR spectrum.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

Applications of 2,6 Dichlorophenyl Sulfonyl Proline in Catalysis and Ligand Design

Future Research Directions and Emerging Paradigms for 2,6 Dichlorophenyl Sulfonyl Proline Research

Exploration of Novel Synthetic Pathways and Methodologies Beyond Current Scope

While traditional synthetic routes to proline sulfonamides have been established, future research will likely focus on developing more efficient, sustainable, and scalable methodologies. The base-promoted reaction of proline with sulfonyl chlorides is a common method; however, exploring alternative strategies could lead to higher yields, improved purity, and access to a broader range of derivatives. researchgate.netnih.gov

Future avenues of exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced reaction control, improved safety, and facile scalability. The application of flow chemistry to the synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline could lead to a more streamlined and automated production process.

Biocatalysis: The use of enzymes to catalyze the formation of the sulfonamide bond presents a green and highly selective alternative to traditional chemical methods. Directed evolution of enzymes could be employed to develop biocatalysts specifically tailored for the synthesis of this compound and its analogs.

Novel Coupling Reagents: Investigation into new coupling reagents beyond standard sulfonyl chlorides could provide milder reaction conditions and greater functional group tolerance. This would enable the synthesis of more complex and highly functionalized proline derivatives.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Flow Chemistry | Improved reaction control, scalability, safety | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and optimization, substrate scope |

| Novel Coupling Reagents | Milder conditions, functional group tolerance | Reagent cost and availability, reaction optimization |

Table 1: Comparison of Potential Future Synthetic Methodologies for this compound.

Expansion of Catalytic Scope and Efficiency in Stereoselective Synthesis

Proline and its derivatives are well-established as powerful organocatalysts in a variety of asymmetric transformations. wikipedia.orgrsc.orglibretexts.org The unique steric and electronic properties of the this compound scaffold make it a promising candidate for further development in stereoselective synthesis. Future research in this area will likely focus on expanding its catalytic applications and improving its efficiency.

Key areas for future investigation include:

Broader Reaction Scope: While proline-based catalysts have been extensively used in aldol (B89426), Mannich, and Michael reactions, the potential of this compound in other transformations, such as cycloadditions, α-functionalizations, and conjugate additions, remains largely unexplored. libretexts.orgorganic-chemistry.orgnih.gov High-throughput screening techniques could be employed to rapidly assess its efficacy in a wide range of reactions. scienceintheclassroom.org

Enhanced Enantioselectivity and Diastereoselectivity: The development of second-generation catalysts with modified structures could lead to even higher levels of stereocontrol. This could involve the introduction of additional stereocenters or the incorporation of the catalyst into more rigid scaffolds, such as rotaxanes, to better control the transition state geometry. nih.gov

Use of Chiral Additives: The addition of chiral co-catalysts or additives has been shown to improve the performance of L-proline in certain reactions. rsc.org Investigating the synergistic effects of additives with this compound could unlock new catalytic activities and selectivities.

Integration with Advanced Materials Science as Molecular Building Blocks

The inherent chirality and well-defined structure of this compound make it an attractive building block for the construction of advanced materials with novel properties. The self-assembly of proline and its derivatives has been shown to lead to the formation of interesting nanostructures. nih.govnih.gov

Future research directions in materials science include:

Chiral Polymers: The incorporation of this compound as a monomer in polymerization reactions could lead to the synthesis of novel, stereoregular polymers. chinesechemsoc.orgnih.govacs.orgacs.org These materials could have applications in chiral separations, asymmetric catalysis, and biomedical devices.

Supramolecular Assemblies: The proline ring's conformational rigidity can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. mdpi.comresearchgate.net The dichlorophenylsulfonyl group can further influence these interactions through π-π stacking and other noncovalent forces, potentially leading to the formation of nanofibers, gels, and liquid crystals.

Functional Surfaces: The immobilization of this compound onto surfaces could create chiral interfaces for applications in enantioselective sensing, separations, and heterogeneous catalysis.

Development of More Sophisticated Computational Models and Predictive Algorithms

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the performance of catalysts. nih.govnih.gov The development of more sophisticated computational models for this compound will be crucial for accelerating its development and application.

Emerging paradigms in this field include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM approaches allow for the accurate modeling of the transition states of catalyzed reactions by treating the reactive core with high-level quantum mechanics while the surrounding environment is described with more computationally efficient molecular mechanics. nih.govtandfonline.comwordpress.commiami.eduwustl.edu This can provide detailed insights into the origins of stereoselectivity.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing experimental and computational data to predict the outcome of reactions with new substrates and catalysts. nih.govresearchgate.netresearchgate.netnsf.govchemistryviews.org This data-driven approach has the potential to rapidly screen large numbers of potential catalysts and reaction conditions, significantly accelerating the discovery of new applications for this compound.

Advanced Transition State Modeling: More accurate and efficient methods for locating and characterizing transition states are continuously being developed. acs.orggoogle.com These advancements will enable a more detailed understanding of the factors controlling the stereochemical outcome of reactions catalyzed by this compound.

A summary of computational approaches is provided in Table 2.

| Computational Approach | Application in this compound Research |

| QM/MM | Detailed analysis of transition state geometries and energies to understand stereoselectivity. |

| Machine Learning | High-throughput virtual screening of catalyst variants and reaction conditions to predict performance. |

| Advanced TS Modeling | Accurate determination of reaction pathways and activation barriers to guide catalyst design. |

Table 2: Sophisticated Computational Models and Their Applications.

Uncovering New Mechanistic Insights in Biochemical Processes through Advanced Probes

The structural similarity of this compound to natural amino acids suggests its potential as a tool to probe and modulate biochemical processes. The development of advanced probes based on this scaffold could provide new insights into enzyme mechanisms and cellular signaling pathways.

Future research in this area could focus on:

Enzyme Inhibitor Design: The sulfonylproline moiety can act as a mimic of the tetrahedral intermediate in certain enzymatic reactions, making it a potential scaffold for the design of potent and selective enzyme inhibitors.

Activity-Based Probes: The incorporation of a reactive "warhead" onto the this compound scaffold could lead to the development of activity-based probes that covalently label the active site of specific enzymes. This would allow for the identification and characterization of new enzyme targets.

Fluorescent Probes: The attachment of a fluorophore to the this compound molecule could enable the visualization of its localization and interactions within living cells, providing insights into its biological targets and mechanisms of action.

Q & A

Q. How do structural modifications (e.g., replacing proline with azetidine) alter the compound’s pharmacokinetic profile?

- Methodology :

- SAR Studies : Synthesize analogs and compare logD, plasma protein binding, and metabolic stability in microsomal assays.

- In Vivo PK : Administer analogs to rodent models and analyze plasma concentration-time curves using non-compartmental analysis.

- Crystallography : Resolve 3D structures to correlate ring strain (proline vs. azetidine) with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.